molecular formula C15H26ClN3O2 B15201471 tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride

tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride

Cat. No.: B15201471
M. Wt: 315.84 g/mol
InChI Key: QGLRQGHNQCNXHR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H26ClN3O2

Molecular Weight

315.84 g/mol

IUPAC Name

tert-butyl 3-amino-6-piperidin-4-yl-2H-pyridine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H25N3O2.ClH/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;/h4-5,11,17H,6-10,16H2,1-3H3;1H

InChI Key

QGLRQGHNQCNXHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC=C1C2CCNCC2)N.Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary subunits: a substituted pyridine ring and a piperidine moiety. Retrosynthetically, the pyridine core is functionalized at the 3-position with an amino group and at the 6-position with a piperidin-4-yl group. The tert-butyl carbamate (Boc) protecting group at the pyridine’s 1(2H)-position ensures stability during subsequent transformations.

Key Building Blocks

  • Pyridine Boronic Ester : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a critical intermediate for cross-coupling reactions.
  • Piperidine Derivatives : Pre-functionalized piperidines, such as tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate, enable selective deprotection to introduce the amino group.

Detailed Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine-Piperidine Linkage

The 6-(piperidin-4-yl) substituent is introduced via a palladium-catalyzed Suzuki-Miyaura coupling between a pyridine boronic ester and a piperidine halide.

Procedure :

  • Reactants :
    • Pyridine boronic ester: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv).
    • Piperidine halide: 4-Bromo-1-Boc-piperidine (1.0 equiv).
  • Conditions :
    • Catalyst: Pd(PPh₃)₄ (5 mol%).
    • Base: K₂CO₃ (2.0 equiv).
    • Solvent: Dioxane/H₂O (4:1).
    • Temperature: 90°C, 12 h.
  • Workup :
    • Extraction with ethyl acetate, washing with brine, drying (Na₂SO₄), and concentration.
    • Purification via flash chromatography (20% EtOAc/hexanes) yields tert-butyl 6-(1-Boc-piperidin-4-yl)pyridine-1(2H)-carboxylate.

Yield : 85–92%.

Introduction of the 3-Amino Group

The amino group at the pyridine’s 3-position is introduced via selective deprotection of a carbamate intermediate.

Procedure :

  • Starting Material : tert-Butyl 3-(ethoxycarbonylamino)-6-(1-Boc-piperidin-4-yl)pyridine-1(2H)-carboxylate.
  • Deprotection :
    • Base: Aqueous NaOH (2.0 equiv).
    • Solvent: MeOH/H₂O (3:1).
    • Temperature: 60°C, 3 h.
  • Workup :
    • Acidification with HCl (1M), extraction with DCM, and concentration.
    • Recrystallization from EtOH/H₂O affords tert-butyl 3-amino-6-(1-Boc-piperidin-4-yl)pyridine-1(2H)-carboxylate.

Yield : 74–81%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for improved stability and solubility.

Procedure :

  • Acid Treatment :
    • Dissolve the free base (1.0 equiv) in anhydrous Et₂O.
    • Add HCl (gas) or 4M HCl in dioxane dropwise.
  • Precipitation :
    • Filter the resulting solid, wash with Et₂O, and dry under vacuum.

Yield : 95–98%.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl₃) :

  • δ 7.45 (t, 1H, J = 7.9 Hz, pyridine-H),
  • δ 6.82 (d, 1H, J = 7.6 Hz, pyridine-H),
  • δ 4.21 (br s, 2H, Boc-CH₂),
  • δ 3.64 (s, 2H, NH₂),
  • δ 2.75 (t, 2H, J = 10.7 Hz, piperidine-H),
  • δ 1.48 (s, 9H, Boc-CH₃).

HRMS (ESI+) :

  • Calculated for C₁₈H₂₈N₃O₄ [M+H]⁺: 350.2078.
  • Observed: 350.2076.

IR (neat) :

  • 3443 cm⁻¹ (N-H stretch),
  • 1670 cm⁻¹ (C=O),
  • 1604 cm⁻¹ (C=N).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Suzuki Coupling 85–92 ≥98%
Deprotection 74–81 ≥97%
Salt Formation 95–98 ≥99%

Applications and Derivatives

Pharmaceutical Relevance

The compound serves as a precursor to bioactive molecules:

  • Preclamol Analogues : Enantioselective synthesis via Rh-catalyzed hydrogenation (96% ee).
  • Niraparib Intermediates : Functionalization at the piperidine nitrogen enables PARP inhibitor synthesis.

Further Functionalization

  • Trisubstituted Piperidines : Halogenation (e.g., NBS) introduces substituents at the 4-position (dr 4:1).
  • Isotope Labeling : 15N-labeled variants via transamination under reductive conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride
  • Synonyms: 5-Amino-1-Boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride
  • CAS Number : 1187930-40-0
  • Molecular Formula : C₁₅H₂₂N₃O₂·HCl (calculated based on structural analysis)
  • Molecular Weight : ~313.82 g/mol (free base: 277.36 g/mol + HCl: 36.46 g/mol)

Structural Features: The compound consists of a pyridine ring fused with a piperidine moiety, featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and an amino substituent at the 3-position. The hydrochloride salt enhances solubility in polar solvents .

Comparison with Structurally Similar Compounds

tert-Butyl 4-Amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7)

Key Differences :

  • Substitution Pattern : The pyridine ring is attached to the piperidine at the 4-position (vs. 6-position in the target compound).
  • Functional Groups : Lacks the fused bicyclic system and hydrochloride salt.
  • Molecular Formula : C₁₅H₂₃N₃O₂
  • Molecular Weight : 277.36 g/mol (free base)
  • Applications : Used in medicinal chemistry as a kinase inhibitor scaffold, though its safety profile is unclassified under GHS .

tert-Butyl Spiro[indoline-3,4'-piperidine]-1-carboxylate Hydrochloride (CAS 1243474-66-9)

Key Differences :

  • Core Structure : Features a spiro indoline-piperidine system (vs. pyridine-piperidine fusion).
  • Similarity Score : 0.86 (structural similarity)
  • Applications : Likely explored in CNS drug discovery due to the indoline moiety’s affinity for neurotransmitter receptors .

Tert-Butyl Methyl(piperidin-4-yl)carbamate Hydrochloride

Key Differences :

  • Substituents: Contains a methyl-carbamate group on piperidine (vs. pyridine-linked amino group).

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Solubility (Inference) Key Applications
Target Compound (1187930-40-0) C₁₅H₂₂N₃O₂·HCl 313.82 Pyridine-piperidine fusion High (HCl salt) Kinase inhibitors, PROTACs
1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Pyridine-piperidine linkage Moderate (free base) Kinase inhibitors
1243474-66-9 C₁₈H₂₅N₂O₂·HCl 340.87 Spiro indoline-piperidine Moderate (HCl salt) CNS therapeutics
Tert-butyl methyl(piperidin-4-yl)carbamate C₁₁H₂₂N₂O₂·HCl 250.77 Piperidine-carbamate Low (discontinued) Experimental intermediates

Research Findings and Implications

  • Target Compound : The pyridine-piperidine scaffold is favored in kinase inhibitor design due to its planar aromatic system and hydrogen-bonding capability. The hydrochloride salt improves bioavailability .
  • Synthesis Challenges : Analogous compounds like 1243474-66-9 require advanced spirocyclization techniques, while the target compound’s synthesis likely involves Boc protection and piperidine coupling under cryogenic conditions (as seen in related preparations) .

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